Cas no 92666-21-2 (Benzyl isoeugenol)

Benzyl isoeugenol structure
Benzyl isoeugenol structure
Benzyl isoeugenol
92666-21-2
C17H18O2
254.323625087738
MFCD00026985
803711
87564360

Benzyl isoeugenol Properties

Names and Identifiers

    • Benzene,2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-
    • (E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
    • 1-BENZYLOXY-2-METHOXY-4-(1-PROPENYL)BENZENE
    • 1-benzyloxy-2-methoxy-4-propenyl-benzene
    • 1-benzyloxy-2-methoxy-4-trans-propenyl-benzene
    • BENZYL 2-METHOXY-4-PROPENYLPHENYL ETHER
    • BENZYL ISOEUGENOL
    • BENZYL ISOEUGENOL ETHER
    • BENZYLEUGENOL
    • isobenzyleugenol
    • ISOEUGENOL BENZYL ETHER
    • ISOEUGENYL BENZYL ETHER
    • TRANS-ISOEUGENYL BENZYL ETHER
    • trans-Benzylisoeugenol
    • 1-(benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene
    • 1-Benzyloxy-2-methoxy-4-propenylbenzene
    • Benzylisoeugenol
    • Isoeugenol, benzyl ether
    • Benzyl alcohol, ether with isoeugenol
    • Benzene, 1-(benzyloxy)-2-methoxy-4-propenyl-
    • 2-Methoxy-4-propenylphenyl benzyl ether
    • FEMA No. 3698
    • 1-alpha-Phe
    • 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene (ACI)
    • Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)- (9CI)
    • 120-11-6
    • Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-
    • Benzyl 2-methoxy-4-prop-1-enylphenyl ether
    • MFCD00026985
    • CHEMBL3727581
    • DTXSID10859223
    • 4-Propenyl-1-(benzyloxy)-2-methoxybenzene
    • SR-01000417307-1
    • 1-alpha-Phenyl-4-propenylveratrole
    • 2-Methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene
    • 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
    • ALBB-035804
    • 92666-21-2
    • Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-
    • UNII-78Q46SZU33 Isoeugenol benzyl ether (Z)-isoeugenyl benzyl ether Benzyl isoeugenol 78Q46SZU33
    • UNII-EAQ1VI50KH
    • BENZENE, 2-METHOXY-1-(PHENYLMETHOXY)-4-(1-PROPENYL)-
    • STK825216
    • EINECS 204-370-6
    • ISOEUGENYL BENZYL ETHER [FHFI]
    • B1441
    • 1-(benzyloxy)-2-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • J-004259
    • D88810
    • (E)-isoeugenyl benzyl ether
    • NSC 46157
    • EAQ1VI50KH
    • Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)-
    • Q27277077
    • NSC-46157
    • 4-Propenyl-1-benzyloxy-2-methoxybenzene
    • SR-01000417307
    • AKOS001612090
    • 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene
    • FEMA no. 3698, E-
    • Isoeugenyl benzyl ether, (E)-
    • 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene
    • CHEBI:177865
    • CS-0153891
    • +Expand
    • MFCD00026985
    • YKSSSKBJDZDZTD-XVNBXDOJSA-N
    • 1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
    • O(C1C=CC(/C=C/C)=CC=1OC)CC1C=CC=CC=1

Computed Properties

  • 254.13100
  • 0
  • 2
  • 5
  • 254.130679813g/mol
  • 19
  • 268
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 4.1
  • 18.5

Experimental Properties

  • 4.30730
  • 18.46000
  • 388.6±27.0 °C at 760 mmHg
  • 58.0 to 61.0 deg-C
  • 0.0±0.9 mmHg at 25°C
  • 152.1±23.3 °C
  • 1.1±0.1 g/cm3

Benzyl isoeugenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IMTI-25g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2 >98.0%(GC)
25g
$209.00 2024-04-20
A2B Chem LLC
AI68582-25g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2 >98.0%(GC)
25g
$174.00 2024-07-18
Aaron
AR00IN1U-5g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2
5g
$127.00
abcr
AB137380-25 g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; .
92666-21-2 98%
25g
€198.40 2023-05-09
Ambeed
A1143253-5g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2 98%
5g
$29.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1855505-1g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2 98%
1g
¥212.00
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E870250-5g
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2 98%
5g
320.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EC803-5g
Benzyl isoeugenol
92666-21-2 98.0%(GC)
5g
¥420.0
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1441-25G
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
92666-21-2 >98.0%(GC)
25g
¥265.00 2024-04-15

Benzyl isoeugenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Lithium tert-butoxide ,  Ferrous acetate ,  2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Solvents: Toluene ;  24 h, 100 °C
Reference
Iron-Catalyzed Tunable and Site-Selective Olefin Transposition
Yu, Xiaolong; Zhao, Haonan; Li, Ping; Koh, Ming Joo, Journal of the American Chemical Society, 2020, 142(42), 18223-18230

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ;  3 h, rt
Reference
Ni(I)-catalyzed isomerization of alkenes
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ;  3 h, rt
Reference
E-Olefins through intramolecular radical relocation
Kapat, Ajoy ; Sperger, Theresa ; Guven, Sinem ; Schoenebeck, Franziska, Science (Washington, 2019, 363(6425), 391-396

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Palladium-assisted (Z)-(E) isomerization of styrenes
Giles, Robin G. F.; Son, Vanessa R. Lee; Sargent, Melvyn V., Australian Journal of Chemistry, 1990, 43(4), 777-81

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide ,  2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Catalysts: Ferrous acetate Solvents: Toluene ;  24 h, 100 °C
Reference
Methods of borylation and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
1.2 45 min, rt; 12 h, 60 °C
Reference
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; Chankeshwara, Sunay V., Journal of Organic Chemistry, 2009, 74(3), 1367-1370

Synthetic Circuit 7

Reaction Conditions
Reference
First green protocols for the large-scale preparation of γ-diisoeugenol and related dihydro(1H)indenes via formal [3+2] cycloaddition reactions
Kouznetsov, Vladimir V.; Merchan Arenas, Diego R., Tetrahedron Letters, 2009, 50(14), 1546-1549

Synthetic Circuit 8

Reaction Conditions
Reference
Studies on chromium trioxide-based oxidative coupling reagents and synthesis of lignan-cagayanone
Kuo, Yueh Hsiung; Lin, Sheng Tsair, Chemical & Pharmaceutical Bulletin, 1993, 41(9), 1507-12

Synthetic Circuit 9

Reaction Conditions
Reference
trans-Isoeugenol and its derivatives
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Palladium, hexakis[μ-(acetato-κO:κO′)]tri-, cyclo ,  Bis(pinacolato)diborane Solvents: Toluene ;  12 h, 80 °C
Reference
Pd-Boron-Catalyzed One Carbon Isomerization of Olefins: Water Assisted Process at Room Temperature
Ojha, Devi Prasan; Gadde, Karthik ; Prabhu, Kandikere Ramaiah, Journal of Organic Chemistry, 2017, 82(9), 4859-4865

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Potassium triethylborohydride ,  2835525-51-2 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes
Yang, Wenjun ; Chernyshov, Ivan Yu.; Weber, Manuela; Pidko, Evgeny A. ; Filonenko, Georgy A., ACS Catalysis, 2022, 12(17), 10818-10825

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diethyl phosphite ,  Zinc Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel dichloride Solvents: Dimethylacetamide ;  24 h, 35 °C
Reference
Method for synthesizing E-type methylstyrene compound
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
Reference
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

Benzyl isoeugenol Raw materials

Benzyl isoeugenol Preparation Products

Benzyl isoeugenol Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92666-21-2)
XU NV SHI
15221998634
1986399151@qq.com

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